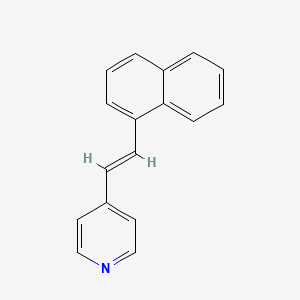

4-(1-萘基乙烯基)吡啶

描述

4-(1-Naphthylvinyl)pyridine, also known as (E)-4-1-nvp, is a naphthalene derivative . It has been investigated for its synthesis, structure, and photoreactivity .

Synthesis Analysis

The synthesis of 4-(1-Naphthylvinyl)pyridine has been achieved via Wittig olefination, which resulted in a challenging isomer separation and purification process . A more efficient synthesis was achieved via a Horner-Wadsworth-Emmons reaction, which resulted in high stereoselectivity and purity .Molecular Structure Analysis

The crystal structure of 4-(1-Naphthylvinyl)pyridine revealed significant intramolecular rotation facilitated by CH···pi interactions. This prevents olefin stacking in both the solid-state structure of the compound and a cocrystal with a structural isomer .Chemical Reactions Analysis

The compound has been used to synthesize novel Ag(I) and Zn(II) coordination complexes . These complexes were fully characterized, facilitating the examination of the relationship between molecular planarity and secondary bonding contributions via Hirshfeld surface analyses .Physical and Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a molecular weight of 231.30 . The melting point ranges from 80.0 to 84.0 degrees Celsius .科学研究应用

三价金属离子荧光传感

合成了一个附着有4-(1-萘基乙烯基)吡啶的配位化合物,并将其用于三价金属离子(Fe3+、Al3+ 和 Cr3+)的开启式荧光传感。 该化合物在 CH3CN/H2O 中弱发光,并且对三价金属离子表现出选择性的开启式荧光增强,而对一价和二价金属离子则没有响应 .

细胞成像应用

上面提到的同一化合物也已用于细胞成像应用。 该化合物在积累三正金属离子后,其低细胞毒性和荧光强度的大幅提高,使其成为在活细胞中进行 M3+(M = Al、Fe 和 Cr)离子生物成像的合适探针 .

超分子组装

该化合物的固态结构揭示了通过 C–S⋯H 和 C–H⋯π 相互作用形成的二维超分子结构 . 超分子体系是由两个或多个分子组装而成,以实现相对于单个分子而言不同的或更好的功能 .

合成与结构研究

已经研究了 4-(1-萘基乙烯基)吡啶及其配位化合物的合成、结构和光反应性 . 通过 Wittig 烯烃化合成该化合物,导致了具有挑战性的异构体分离和纯化过程 .

光反应性研究

已经研究了 4-(1-萘基乙烯基)吡啶的光反应性。 该化合物的晶体结构揭示了由 CH···pi 相互作用促进的显着分子内旋转,最终阻止了化合物固态结构和与结构异构体的共晶体中的烯烃堆积 .

设计新型光响应材料

对涉及 4-(1-萘基乙烯基)吡啶的分子间相互作用的研究结果,为设计能够进行固态 [2+2] 环加成反应的新型光响应材料提供了见解 .

作用机制

Target of Action

The primary target of 4-(1-Naphthylvinyl)pyridine, also known as NVP, is the enzyme choline acetyltransferase . This enzyme plays a crucial role in the synthesis of the neurotransmitter acetylcholine (ACh), which is involved in many functions of the nervous system.

Mode of Action

NVP exhibits anticholinergic activity , similar to that of atropine . . Instead of directly blocking the action of acetylcholine at its receptors, NVP inhibits the enzyme choline acetyltransferase . This inhibition reduces the production of acetylcholine, thereby indirectly reducing the activity of acetylcholine in the nervous system.

Biochemical Pathways

By inhibiting choline acetyltransferase, NVP affects the cholinergic pathway . This pathway is responsible

安全和危害

未来方向

The compound’s photoreactivity and its ability to form coordination compounds have been investigated, offering insights for designing novel photoresponsive materials capable of solid-state [2+2] cycloaddition . Furthermore, a 4-(1-Naphthylvinyl)pyridine-appended Zn(II) coordination compound has been synthesized for the turn-on fluorescence sensing of trivalent metal ions (Fe3+, Al3+, and Cr3+) and cell imaging application .

生化分析

Biochemical Properties

4-(1-Naphthylvinyl)pyridine has been shown to interact with various enzymes and proteins. Notably, it has been found to inhibit the enzyme choline acetyltransferase . This enzyme is crucial for the synthesis of the neurotransmitter acetylcholine, suggesting that 4-(1-Naphthylvinyl)pyridine may have significant effects on neurotransmission .

Cellular Effects

The effects of 4-(1-Naphthylvinyl)pyridine on cellular processes are primarily related to its impact on acetylcholine synthesis. By inhibiting choline acetyltransferase, it reduces the level of acetylcholine in the brain, which can influence various cellular functions, including cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of 4-(1-Naphthylvinyl)pyridine involves its binding to the enzyme choline acetyltransferase, thereby inhibiting the enzyme’s activity . This results in a decrease in the synthesis of acetylcholine, leading to changes in neurotransmission .

Temporal Effects in Laboratory Settings

The effects of 4-(1-Naphthylvinyl)pyridine have been studied over time in laboratory settings. It has been found that the compound exhibits photoreactivity . Furthermore, its effects on acetylcholine levels in the brain were found to be enhanced when combined with a stressor, such as swimming .

Dosage Effects in Animal Models

The effects of 4-(1-Naphthylvinyl)pyridine in animal models have been studied, particularly in relation to its dosage. At a dosage of 200 mg/kg, it was found to reduce the acetylcholine level by 60% .

Metabolic Pathways

The metabolic pathways involving 4-(1-Naphthylvinyl)pyridine are primarily related to its role in acetylcholine synthesis. By inhibiting choline acetyltransferase, it impacts the metabolic pathway of acetylcholine production .

Transport and Distribution

Given its role in inhibiting an enzyme involved in neurotransmission, it is likely that it can cross the blood-brain barrier and be distributed within neural tissues .

Subcellular Localization

Given its role in inhibiting choline acetyltransferase, it is likely that it localizes to areas of the cell where this enzyme is present, such as the cytoplasm or synaptic vesicles .

属性

IUPAC Name |

4-[(E)-2-naphthalen-1-ylethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-2-7-17-15(4-1)5-3-6-16(17)9-8-14-10-12-18-13-11-14/h1-13H/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKDRTOVVLNOLV-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C/C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16375-56-7, 16375-78-3 | |

| Record name | Naphthylvinylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016375567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthylvinylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016375783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-(2-(1-naphthalenyl)ethenyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHYLVINYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB7DL3H8SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of 4-nvp?

A1: 4-nvp is a potent inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine (ACh) synthesis. [, , ]

Q2: How does 4-nvp inhibit ChAT?

A2: While the exact mechanism remains unclear, studies suggest 4-nvp acts as a competitive inhibitor, potentially by mimicking choline and binding to the enzyme's active site. []

Q3: What are the downstream effects of ChAT inhibition by 4-nvp?

A3: Inhibiting ChAT with 4-nvp leads to decreased acetylcholine levels in the brain and other tissues. [, , ] This can affect various physiological processes, including nerve impulse transmission, muscle contraction, and memory formation.

Q4: Does 4-nvp impact amino acid transport in the placenta?

A4: Research indicates that 4-nvp can inhibit the uptake of the neutral amino acid α-aminoisobutyric acid (AIB) in human placental tissue. This effect appears linked to the compound's inhibition of placental ChAT. [, ]

Q5: What is the molecular formula and weight of 4-nvp?

A5: The molecular formula of 4-nvp is C17H13N, and its molecular weight is 231.29 g/mol.

Q6: What spectroscopic techniques are typically used to characterize 4-nvp?

A6: Common techniques include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and studying isomerization. []* UV-Vis Spectroscopy: To monitor photochemical reactions like [2+2] cycloaddition and track aggregation behavior. [, , , ]* Infrared (IR) Spectroscopy: To identify functional groups and analyze coordination compounds. [, ]* Single Crystal X-ray Diffraction (SCXRD): For determining the crystal structure of 4-nvp-containing coordination polymers. [, , , , , , ]

Q7: Can 4-nvp be incorporated into coordination polymers?

A7: Yes, 4-nvp is widely used as a building block for constructing coordination polymers (CPs) due to its nitrogen donor atoms and ability to participate in π-π interactions. [, , , , , , , , , , ]

Q8: What unique properties do 4-nvp-based CPs exhibit?

A8: These CPs often display intriguing properties like:* Photomechanical effects: Some undergo [2+2] cycloaddition upon UV or sunlight irradiation, leading to crystal bending, jumping, or bursting. [, , , , ]* Sensing capabilities: Several 4-nvp CPs exhibit selective sensing for specific metal ions like Pd(II) or Cr(III) in aqueous solutions, with potential for environmental monitoring. [, , , ]* Optoelectronic applications: Certain 4-nvp CPs demonstrate changes in conductivity upon light exposure, suggesting potential use in optoelectronic devices. [, ]

Q9: Does 4-nvp possess catalytic properties itself?

A9: 4-nvp is not typically used as a catalyst. Its primary role in research is as a ligand in coordination polymers, which may exhibit catalytic activity depending on the metal center and overall structure.

Q10: Have computational methods been applied to study 4-nvp and its derivatives?

A11: Yes, computational studies have been performed to:* Investigate conformational preferences: Ab initio and DFT calculations have been used to explore the potential energy surfaces of 4-nvp analogs, providing insights into their conformational preferences and potential as ChAT inhibitors. []* Analyze electronic structures: DFT calculations help understand charge transfer properties in 4-nvp-based co-crystals, explaining their optoelectronic behavior. []* Estimate binding energies: Computational methods have been used to estimate the binding energies of water molecules within 4-nvp-based CPs. []

Q11: How do structural modifications of 4-nvp affect its ChAT inhibitory activity?

A12: * Quaternary salts vs. tertiary amines: Quaternary salts of 4-nvp are generally more potent ChAT inhibitors than their corresponding tertiary amine analogs. []* Aryl substituents: Methoxy substitutions on the naphthyl ring can enhance the ability to slow the aging rate of soman-inhibited acetylcholinesterase. In contrast, chloro substitutions accelerate the aging rate. []

Q12: Are there analytical methods for detecting and quantifying 4-nvp?

A12: While specific methods for 4-nvp aren't extensively detailed in the provided research, common analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with appropriate detectors could be employed.

Q13: Has the environmental impact of 4-nvp been studied?

A13: Information regarding the environmental impact and degradation of 4-nvp is limited in the provided research and requires further investigation.

Q14: What is the historical context of 4-nvp research?

A15: Early research on 4-nvp focused on its potential as a ChAT inhibitor and its effects on the cholinergic system. [, , , , , , , , , ] More recently, its use in material science, particularly in constructing functional coordination polymers, has gained significant attention.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。